N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide
Description
The compound N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core with diethylamino and methyl substituents, coupled to a 2,4,6-trimethylbenzenesulfonamide group. This structure combines a sulfonamide moiety—a common pharmacophore in enzyme inhibitors—with a pyrimidine ring, which is prevalent in bioactive molecules targeting nucleic acid synthesis or kinase pathways .
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-7-29(8-2)22-15-19(6)25-24(27-22)26-20-9-11-21(12-10-20)28-32(30,31)23-17(4)13-16(3)14-18(23)5/h9-15,28H,7-8H2,1-6H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZZCWHFDOHIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction, where a diethylamine reacts with a suitable leaving group on the pyrimidine ring.
Attachment of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Modifies functional groups | Sulfoxides, sulfones |
| Reduction | Converts nitro groups to amines | Amines, alcohols |
| Substitution | Introduces new functional groups | Diverse derivatives |
Chemistry
In the field of chemistry, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in multi-step organic reactions makes it valuable for the development of novel compounds with potential applications in pharmaceuticals and materials science .
Biology
The compound's structural features allow it to interact with biological macromolecules, making it a candidate for drug development. Research indicates that sulfonamide derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These properties suggest potential therapeutic applications in treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) .
Case Study: Anticancer Activity
Recent studies have shown that specific sulfonamide derivatives demonstrate significant anticancer activity against various human cancer cell lines. For example, compounds containing a benzodioxane moiety have been reported to exhibit broad-spectrum antitumor effects comparable to established anticancer drugs .
Industrial Applications
In industrial settings, the compound can be utilized in the development of new materials with enhanced properties such as conductivity or stability. The synthesis of these materials often requires optimization of reaction conditions to maximize yield and efficiency .
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The sulfonamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs in Sulfonamide-Pyrimidine Derivatives
Key Compounds :
Analysis :
- Substituent Effects: The 4-methoxy analog (CAS: 923216-86-8) exhibits higher polarity than the target compound due to the electron-withdrawing methoxy group, likely improving aqueous solubility . The diethylamino group in the target compound vs. dimethylamino or unsubstituted amines in analogs (e.g., ) enhances lipophilicity, which may improve blood-brain barrier penetration but reduce metabolic stability .
Comparison with Pyrimidine-Based Sulfonamides in Pharmacological Contexts
Solubility and LogP :
- The 4-methoxy analog () has a lower molecular weight (441.5 vs. ~465) and higher solubility due to the polar methoxy group.
- The target compound’s 2,4,6-trimethyl groups increase logP, favoring lipid-rich environments but limiting aqueous solubility .
Crystallographic and Structural Data
- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () highlights the role of fluorine and hydroxymethyl groups in crystal packing and hydrogen bonding. The absence of such groups in the target compound may reduce crystalline stability .
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure:
- Molecular Formula: C19H27N5O
- Molecular Weight: 341.5 g/mol
- IUPAC Name: N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methylpropanamide
- Canonical SMILES: CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C(C)C
The compound features a complex structure comprising a pyrimidine ring with diethylamino and methyl substitutions, linked to an aniline derivative and a sulfonamide moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Core: Through condensation reactions involving diethylamine and methyl-substituted pyrimidine derivatives.
- Substitution Reaction: Introduction of the diethylamino group via nucleophilic substitution.
- Coupling with Aniline Derivative: Achieved through nucleophilic aromatic substitution.
- Formation of Sulfonamide Moiety: Involves coupling reactions that optimize yield and purity through various purification techniques.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyrimidine derivatives possess antibacterial effects against various pathogens, suggesting potential applications in treating infections.
Anticancer Activity
The compound's structural components allow it to interact with cellular targets involved in cancer progression. Preliminary studies have indicated that derivatives with similar structures can inhibit the growth of cancer cell lines, showcasing promising anticancer properties. For example, certain pyrimidine-based compounds have demonstrated IC50 values in the low micromolar range against colon carcinoma cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation: Interaction with cellular receptors can alter signaling pathways that lead to apoptosis in cancer cells.
- DNA/RNA Interaction: The ability to intercalate into nucleic acids may disrupt transcription and translation processes, further contributing to its anticancer effects .
Case Studies
-
Antimicrobial Evaluation:
A study evaluated the antimicrobial efficacy of similar sulfonamide compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics . -
Anticancer Screening:
In vitro studies on cell lines such as HCT-116 (colon cancer) and T47D (breast cancer) revealed that modifications to the pyrimidine structure enhanced cytotoxicity, leading to IC50 values ranging from 10 µM to 30 µM depending on the specific derivative tested .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: Reacting a pyrimidine precursor (e.g., 4-(diethylamino)-6-methylpyrimidin-2-amine) with a sulfonamide-containing aryl halide under Buchwald-Hartwig coupling conditions (Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃) to form the core structure .
- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Critical factors include maintaining anhydrous conditions, precise temperature control (80–100°C), and stoichiometric ratios of coupling partners.
Advanced: How can researchers address contradictions in reported biological activity data for this compound across different studies?
Answer:
Contradictions often arise from variations in assay conditions (e.g., enzyme concentration, pH, co-factors) or cell-line specificity. To resolve discrepancies:
- Perform dose-response curves under standardized conditions (e.g., IC₅₀ measurements with triplicate replicates).
- Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities .
- Cross-reference structural analogs (e.g., sulfonamide-containing pyrimidines in ) to identify structure-activity relationships (SAR) that explain divergent results .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine ring and sulfonamide linkage. Key signals include aromatic protons (δ 6.8–8.2 ppm) and diethylamino groups (δ 1.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- HPLC : Assess purity using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: What computational strategies can predict the compound’s binding mode to therapeutic targets like tissue transglutaminase (TG2)?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and TG2’s active site (e.g., hydrogen bonding with Cys277) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant TG2 .
Basic: How does the sulfonamide moiety influence the compound’s enzyme inhibition profile?
Answer:
The sulfonamide group acts as a hydrogen-bond donor/acceptor , enabling interactions with catalytic residues (e.g., in carbonic anhydrase or acetylcholinesterase). Its electron-withdrawing nature also enhances electrophilicity at the pyrimidine ring, facilitating covalent adduct formation in some cases .
Advanced: Design a kinetic study to evaluate the compound’s inhibitory activity against α-glucosidase.
Methodology:
- Enzyme Assay : Incubate α-glucosidase with varying substrate (p-nitrophenyl-α-D-glucopyranoside) and inhibitor concentrations in phosphate buffer (pH 6.8, 37°C).
- Data Collection : Monitor absorbance at 405 nm every 30 seconds for 10 minutes.
- Analysis : Calculate Km and Vmax using Lineweaver-Burk plots. Determine inhibition type (competitive/uncompetitive) and Ki values via nonlinear regression .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Storage Conditions : Protect from light at –20°C in airtight containers under nitrogen.
- Degradation Pathways : Hydrolysis of the sulfonamide group in acidic/basic conditions; monitor via HPLC after 6-month stability testing .
Advanced: How can this compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?
Strategy:
- Conjugate the compound (as a TG2-binding warhead) to a E3 ligase recruiter (e.g., pomalidomide) via a polyethylene glycol (PEG) linker.
- Validate degradation efficiency in cell lines using Western blot (TG2 levels) and proteasome inhibition controls .
Advanced: How should researchers validate conflicting solubility data reported in literature?
Approach:
- Use shake-flask method with HPLC quantification: Dissolve the compound in buffered solutions (pH 1–10) and measure saturation concentrations.
- Compare with QSAR predictions (e.g., ACD/Percepta) to identify outliers due to polymorphic forms or impurities .
Advanced: What synergistic effects are observed when combining this compound with other kinase inhibitors?
Experimental Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
